Polymerization Yield and Molecular Weight: Direct Comparison with 3-Methyl-1-pentyne and 4-Methyl-2-pentyne
Under identical Mo- or W-based catalytic conditions (MCln, MCln·Ph4Sn, or M(CO)6-CCl4-hv), the polymerization of three methylpentyne isomers was examined. 4-Methyl-1-pentyne, 3-methyl-1-pentyne, and 4-methyl-2-pentyne all produced polymers in high yields with molecular weights around 1×10⁴. This demonstrates that among C6 alkyne isomers, the terminal nature and branching position of 4-methyl-1-pentyne are permissive for high-yield polymerization with these specific catalysts, whereas Ziegler-type catalysts are more restrictive and can only polymerize primary and secondary alkylacetylenes [1].
| Evidence Dimension | Polymer yield and molecular weight |
|---|---|
| Target Compound Data | High yield (qualitative), Mw ~1×10⁴ |
| Comparator Or Baseline | 3-Methyl-1-pentyne and 4-methyl-2-pentyne: also high yields, Mw ~1×10⁴ |
| Quantified Difference | Yields are comparable among the three isomers under these specific catalyst conditions. |
| Conditions | Polymerization with MoCl5, WCl6, Mo(CO)6-CCl4-hv, etc. as reported in Polymer Journal, 1982 [1]. |
Why This Matters
This confirms that 4-methyl-1-pentyne is a viable monomer for producing high-molecular-weight polymers, but its performance is catalyst-dependent; a user selecting a Ziegler-type catalyst would need this specific compound over more hindered analogs.
- [1] Masuda, T.; Kawasaki, M.; Okano, Y.; Higashimura, T. Polymerization of Methylpentynes by Transition Metal Catalysts: Monomer Structure, Reactivity, and Polymer Properties. Polymer Journal 1982, 14, 371–377. View Source
